molecular formula C20H18Cl4O5 B124620 1-O-Methyl-3,5-bis-O-[(2,4-dichlorophenyl)methyl]-alpha-D-erthro-pentofuranoside-2-ulose CAS No. 443642-30-6

1-O-Methyl-3,5-bis-O-[(2,4-dichlorophenyl)methyl]-alpha-D-erthro-pentofuranoside-2-ulose

Cat. No. B124620
CAS RN: 443642-30-6
M. Wt: 480.2 g/mol
InChI Key: VRMGHTPUUVWQSN-RLLQIKCJSA-N
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Description

“1-O-Methyl-3,5-bis-O-[(2,4-dichlorophenyl)methyl]-alpha-D-erthro-pentofuranoside-2-ulose” is a chemical compound with the CAS Number: 443642-30-6 . It has a molecular weight of 480.17 . The IUPAC name of this compound is methyl 3,5-bis-O-(2,4-dichlorobenzyl)-alpha-D-erythro-pentofuranosid-2-ulose .


Synthesis Analysis

This compound is an intermediate in the synthesis of nucleoside compounds and derivatives . It can be synthesized from 1-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H18Cl4O5/c1-26-20-18(25)19(28-9-12-3-5-14(22)7-16(12)24)17(29-20)10-27-8-11-2-4-13(21)6-15(11)23/h2-7,17,19-20H,8-10H2,1H3/t17-,19-,20+/m1/s1 .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 571.0±50.0 °C and a predicted density of 1.45±0.1 g/cm3 .

Scientific Research Applications

Environmental Impact and Toxicology

Chlorophenol Compounds and Environmental Toxicity Research on chlorophenol compounds, which share structural features with the compound , has focused on their environmental presence, toxicity, and potential for bioaccumulation. Studies have evaluated the toxic effects of chlorophenols like 2,4-dichlorophenol on aquatic life and their persistence in the environment depending on microbial activity and environmental conditions. These compounds exhibit moderate to significant toxic effects on both mammalian and aquatic organisms, with particular concern for their bioaccumulation and organoleptic impact (Krijgsheld & Gen, 1986).

Biodegradation and Remediation Efforts

Degradation of Chlorophenyl Herbicides Herbicides based on 2,4-D, a chlorophenyl compound, have been extensively studied for their environmental behavior, including degradation pathways and remediation strategies. Microorganisms play a significant role in the degradation of such compounds, potentially mitigating environmental pollution and health risks associated with their widespread use in agriculture. This body of research underscores the importance of understanding the microbial degradation of chlorophenyl compounds for environmental management and pollution control (Magnoli et al., 2020).

Environmental Persistence and Human Exposure

Persistent Organic Pollutants and Human Health Research has also delved into the persistence of organic pollutants, such as DDT and its metabolites, which share properties with chlorophenyl compounds, including their ability to act as endocrine disruptors and their long-term persistence in the environment. These studies highlight the potential health risks associated with exposure to persistent organic pollutants, including reproductive, developmental, and immunological effects, and underscore the need for ongoing monitoring and evaluation of their presence in the environment and their impact on human health (Beard, 2006).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(2S,4R,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl4O5/c1-26-20-18(25)19(28-9-12-3-5-14(22)7-16(12)24)17(29-20)10-27-8-11-2-4-13(21)6-15(11)23/h2-7,17,19-20H,8-10H2,1H3/t17-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMGHTPUUVWQSN-RLLQIKCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(=O)C(C(O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C(=O)[C@@H]([C@H](O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701133992
Record name Methyl 3,5-bis-O-[(2,4-dichlorophenyl)methyl]-α-D-erythro-pentofuranosid-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-O-Methyl-3,5-bis-O-[(2,4-dichlorophenyl)methyl]-alpha-D-erthro-pentofuranoside-2-ulose

CAS RN

443642-30-6
Record name Methyl 3,5-bis-O-[(2,4-dichlorophenyl)methyl]-α-D-erythro-pentofuranosid-2-ulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443642-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,5-bis-O-[(2,4-dichlorophenyl)methyl]-α-D-erythro-pentofuranosid-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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